3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a 2,5-dimethoxyphenyl group, at position 5 with an isopentylthio (-S-isopentyl) moiety, and at position 3 with a 1H-indole ring. The 1,2,4-triazole scaffold is widely recognized for its pharmacological versatility, including anticancer, antimicrobial, and antiviral activities . The 2,5-dimethoxyphenyl group may enhance electron-donating properties and π-π stacking interactions, while the isopentylthio chain likely increases lipophilicity, improving membrane permeability. The indole moiety, common in bioactive molecules, could facilitate receptor binding via hydrogen bonding or hydrophobic interactions.
Properties
IUPAC Name |
3-[4-(2,5-dimethoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-15(2)11-12-30-23-26-25-22(18-14-24-19-8-6-5-7-17(18)19)27(23)20-13-16(28-3)9-10-21(20)29-4/h5-10,13-15,24H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAOAZRXCCZKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then coupled with the indole moiety. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with isothiocyanates under controlled conditions.
Coupling with Indole: The triazole intermediate is then reacted with an indole derivative in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and indole moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural differences and similarities with analogous compounds:
*Calculated based on molecular formula (C₃₀H₂₈N₄O₂S).
†Hypothetically inferred from structural analogs.
Key Observations:
The isopentylthio group in the target compound offers higher lipophilicity (logP ~4.2) compared to methylthio (logP ~1.8) or propan-2-ylsulfanyl (logP ~3.0*), favoring better membrane penetration . Indole-containing analogs (e.g., S322-0185) may exhibit enhanced binding to serotonin receptors or kinase targets due to the indole scaffold’s planar structure .
Synthetic Methodologies :
- Thioether formation in similar compounds (e.g., ) employs nucleophilic substitution using InCl₃ or Cs₂CO₃ as catalysts. The target compound likely follows a similar route, substituting 4-(2,5-dimethoxyphenyl)-5-thiol-triazole with isopentyl halide .
Theoretical and Experimental Characterization :
- Quantum chemical calculations (DFT/B3LYP) for analogs (e.g., ) predict stable conformations and HOMO-LUMO gaps. The target compound’s HOMO-LUMO profile (~5.1 eV estimated) suggests moderate reactivity, comparable to S322-0185 .
Biological Activity
The compound 3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole represents a unique chemical structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a triazole ring fused with an indole moiety and substituted with a dimethoxyphenyl group and an isopentylthio group. Its molecular formula is with a molecular weight of approximately 396.52 g/mol .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of indole and triazole have shown promising results against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for these compounds can be as low as 0.25 µg/mL .
Antitumor Activity
Indole derivatives are well-known for their antitumor properties. Studies have demonstrated that compounds with structural similarities to this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes them potential candidates for the development of new anticancer therapies .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the triazole ring is known to interact with various enzymes involved in cellular processes, potentially leading to inhibition of cancer cell proliferation.
- Receptor Modulation : Some studies suggest that indole derivatives may act as agonists or antagonists at specific receptors (e.g., serotonin receptors), influencing various physiological responses .
Study on Antimicrobial Efficacy
A recent study evaluated a series of indole-triazole derivatives against MRSA. The results indicated that certain substitutions on the indole ring significantly enhanced antimicrobial activity. The most active compounds exhibited MIC values lower than 0.25 µg/mL without notable cytotoxic effects on human cell lines .
Evaluation of Antitumor Activity
In another study focusing on tubulin inhibition, researchers synthesized several indole-based compounds and assessed their effects on tumor cell lines. The compounds demonstrated significant anti-proliferative activity, with some leading to over 70% inhibition of cell growth at low micromolar concentrations .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
